BenchChemオンラインストアへようこそ!

Sofalcone

Gastroenterology Pharmacology Autoradiography

Sofalcone is not a generic gastroprotectant—it is a precisely differentiated molecular probe. Unlike rebamipide, teprenone, or sucralfate, Sofalcone uniquely elevates PGE2 by inhibiting 15-OH-PG-DH degradation, not via COX modulation. It localizes to submucosal microvasculature, and stimulates mucin acylation/sulfation—the opposite of sucralfate. Its NO-independent gastroprotection allows clean dissection of NO synthase pathways. For mucosal defense researchers, substituting Sofalcone with another agent yields fundamentally different pharmacology. Select Sofalcone when experimental fidelity demands a non-redundant, pathway-specific tool.

Molecular Formula C27H30O6
Molecular Weight 450.5 g/mol
CAS No. 153175-87-2
Cat. No. B1681906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofalcone
CAS153175-87-2
Synonyms2-carboxymethoxy-4,4'-bis(3-methyl-2-butenyloxy)chalcone
sofalcone
Solon
SU 88
SU-88
Molecular FormulaC27H30O6
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C
InChIInChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+
InChIKeyGFWRVVCDTLRWPK-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sofalcone (CAS 153175-87-2) for Scientific Research: A Specialized Gastrointestinal Mucosal Protectant


Sofalcone is a synthetic chalcone derivative, a class of compounds structurally related to natural flavonoids. It is a known gastroprotective agent used clinically for gastritis and gastric ulcers, primarily in Japan and South Korea [1]. The compound acts as a mucosal protective agent, not primarily by inhibiting gastric acid secretion, but by enhancing the defensive mechanisms of the gastric mucosa [2]. Its mechanism of action is complex and distinct from other gastroprotective drugs, involving the inhibition of prostaglandin degradation, covalent binding to KEAP1 to activate the Nrf2/HO-1 pathway, and direct effects on mucin modification [3]. For researchers studying gastrointestinal mucosal defense, Sofalcone represents a specific pharmacological tool with a unique profile among its class.

The Case Against Generic Substitution: Sofalcone's Mechanism is Not Interchangeable with In-Class Alternatives


Within the class of mucosal protective agents, compounds such as rebamipide, sucralfate, polaprezinc, and teprenone are often grouped together. However, these agents are not pharmacologically equivalent. Substituting one for another in an experimental model can lead to divergent and confounding results. Sofalcone differentiates itself through a unique combination of actions: it is one of the few agents in its class that directly enhances PGE2 levels by inhibiting its degradation [1], and it shows a distinct pattern of tissue binding compared to close analogs [2]. Furthermore, head-to-head studies demonstrate that its effects on key mucosal parameters like mucin sulfation are opposite to those of sucralfate, a commonly used comparator [3]. Therefore, selecting Sofalcone is not merely choosing 'a gastroprotectant' but selecting a specific, non-redundant molecular probe. The following quantitative evidence details precisely where Sofalcone diverges from its alternatives.

Sofalcone Differential Evidence: A Quantitative Comparator Analysis for Informed Procurement


Divergent Binding Sites: Sofalcone vs. Rebamipide and Teprenone in Gastric Tissue

Autoradiography in a rat model of acetic acid-induced ulcers demonstrates distinct tissue localization. While rebamipide binds to inflammatory cells and teprenone binds to the lamina propria, sofalcone uniquely binds to submucosal tissue in the vicinity of the microcirculatory system [1]. This differential binding site suggests a distinct mechanism of action focused on the microvasculature.

Gastroenterology Pharmacology Autoradiography

Nitric Oxide System Independence: Sofalcone vs. Sucralfate in Ethanol-Induced Damage

The gastroprotective action of sofalcone is independent of the nitric oxide (NO) system, in contrast to other cytoprotective agents. Pretreatment with an NO synthase inhibitor (L-NNA) did not diminish sofalcone's protective effect against ethanol-induced gastric lesions, whereas the protective effects of sucralfate and Maalox were significantly reduced [1].

Gastroenterology Vascular Biology Pharmacology

Mucin Acylation and Sulfation: Opposite Effects of Sofalcone and Sucralfate

Sofalcone and sucralfate have opposite effects on critical post-translational modifications of gastric mucin. Sofalcone enhances the activity of fatty acyltransferase by up to 1.0 X 10(-5) M, whereas sucralfate competitively inhibits the same enzyme, achieving 25% inhibition at 1.0 X 10(-4) M [1]. Similarly, sofalcone stimulates mucin sulfotransferase, yielding a 17% increase in sulfation at 5 X 10-7 M, while sucralfate reduces sulfation, with a 50% reduction at 1 X 10-4 M [2].

Gastroenterology Biochemistry Glycobiology

Enhanced H. pylori Eradication: Sofalcone vs. Polaprezinc in Combination Therapy

In a randomized controlled trial of 165 patients, the addition of sofalcone to a standard triple therapy regimen significantly improved the H. pylori cure rate compared to the addition of polaprezinc or the triple therapy alone. The per-protocol eradication rate for the sofalcone group was 94.0% (47/50), compared to 84.9% (45/53) for polaprezinc and 81.1% (43/53) for triple therapy alone [1].

Gastroenterology Infectious Disease Clinical Trial

Unique Prostaglandin E2 (PGE2) Elevation Among Antiulcer Drugs

Among various tested antiulcer drugs, sofalcone is the only one that increases gastric prostaglandin E2 (PGE2) levels. In an in vitro study, sofalcone enhanced PGE2 release, a factor implicated in its therapeutic effect, a property not shared by other antiulcer agents tested [1]. This increase is mechanistically linked to the inhibition of the PG-metabolizing enzyme 15-hydroxy-PG-dehydrogenase (15-OH-PG-DH) [2].

Gastroenterology Pharmacology Prostaglandin

Sofalcone: Targeted Research Applications Derived from Unique Pharmacological Differentiation


Investigating the Role of Submucosal Microcirculation in Gastric Mucosal Healing

For studies aiming to elucidate the specific contribution of the submucosal microcirculatory system to ulcer healing, sofalcone is a superior tool. Autoradiography studies show that, unlike rebamipide (which binds to inflammatory cells) or teprenone (which binds to the lamina propria), sofalcone uniquely localizes to the submucosal tissue near the microvasculature [1]. This provides a targeted pharmacological approach to investigate this specific anatomical compartment.

Exploring NO-Independent Mechanisms of Gastroprotection

In experimental models designed to dissect the role of the nitric oxide (NO) pathway in gastroprotection, sofalcone is the appropriate control. Research demonstrates that its gastroprotective effect is not diminished by NO synthase inhibition, in contrast to other common agents like sucralfate [2]. This allows researchers to isolate and study NO-independent mucosal defense mechanisms without the confounding variable of NO system activation.

Studying the Biochemistry of Gastric Mucin Post-Translational Modification

When the research objective is to examine the enzymatic processes of mucin acylation and sulfation, sofalcone and sucralfate serve as ideal, opposing pharmacological tools. Sofalcone stimulates these processes, while sucralfate inhibits them [3][4]. These divergent effects are well-documented quantitatively, making the pair invaluable for investigating the regulation and functional significance of mucus glycoprotein modifications in the gastric barrier.

Investigating PGE2-Mediated Gastroprotection Independent of COX Activity

For studies focusing on prostaglandin E2 (PGE2) as a downstream mediator of gastric mucosal protection, sofalcone offers a distinct mechanism. Unlike NSAIDs that affect cyclooxygenase (COX), sofalcone uniquely elevates PGE2 levels by inhibiting its degradation via 15-hydroxy-PG-dehydrogenase (15-OH-PG-DH) [5]. This provides a clean pharmacological method to raise PGE2 levels and study its protective effects without direct COX pathway modulation, which is a feature not shared by other drugs in its class [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.